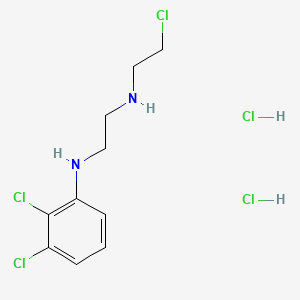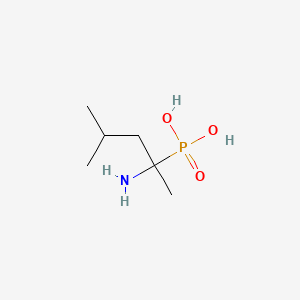![molecular formula C18H9NO4 B13840362 4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structureThe spirocyclic framework, which includes fused rings and a quaternary carbon, contributes to its structural diversity and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile typically involves a multi-step process. One common method includes the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ninhydrin, and various oxidizing agents. Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which retain the core structure of the original compound while introducing new functional groups or modifying existing ones .
Applications De Recherche Scientifique
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic molecules such as:
- Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones
Uniqueness
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C18H9NO4 |
|---|---|
Poids moléculaire |
303.3 g/mol |
Nom IUPAC |
4-(3,4'-dioxospiro[2-benzofuran-1,5'-furan]-3'-yl)benzonitrile |
InChI |
InChI=1S/C18H9NO4/c19-9-11-5-7-12(8-6-11)14-10-22-18(16(14)20)15-4-2-1-3-13(15)17(21)23-18/h1-8,10H |
Clé InChI |
ABWQSFSIRXNLIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C(=O)C(=CO3)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


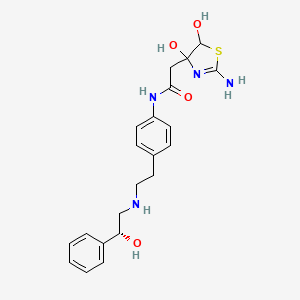
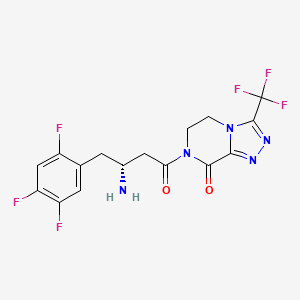
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
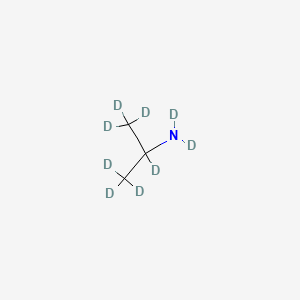
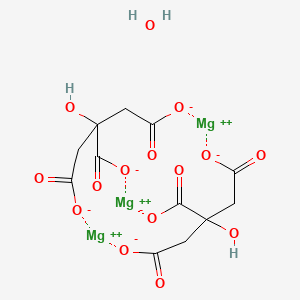
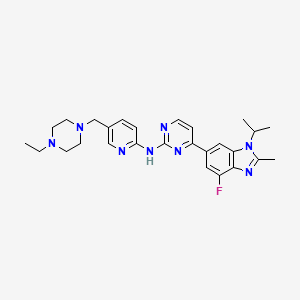

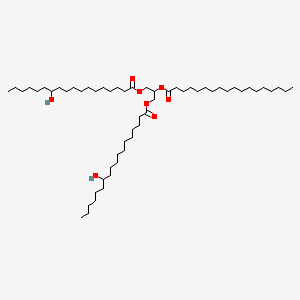
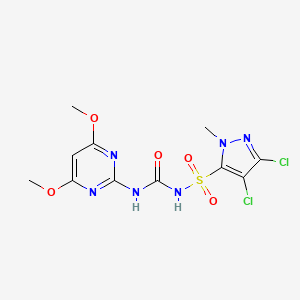
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)

